molecular formula C14H9FINO B8296739 2-Fluoro-6-(4-iodobenzyloxy)benzonitrile

2-Fluoro-6-(4-iodobenzyloxy)benzonitrile

Cat. No.: B8296739
M. Wt: 353.13 g/mol
InChI Key: SQFSOJTXIPSGDG-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-iodobenzyloxy)benzonitrile is a fluorinated aromatic compound featuring a nitrile group at position 1, a fluorine atom at position 2, and a 4-iodobenzyloxy substituent at position 6 of the benzene ring. The iodine atom in the benzyloxy group introduces steric bulk and polarizability, distinguishing it from analogs with smaller substituents (e.g., methyl, chloro) .

Properties

Molecular Formula

C14H9FINO

Molecular Weight

353.13 g/mol

IUPAC Name

2-fluoro-6-[(4-iodophenyl)methoxy]benzonitrile

InChI

InChI=1S/C14H9FINO/c15-13-2-1-3-14(12(13)8-17)18-9-10-4-6-11(16)7-5-10/h1-7H,9H2

InChI Key

SQFSOJTXIPSGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
2-Fluoro-6-(4-iodobenzyloxy)benzonitrile 4-Iodobenzyloxy C₁₄H₉FINO 353.14 Heavy atom (I), polarizable, bulky
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile 4-Methylbenzyloxy C₁₅H₁₂FNO 241.26 Hydrophobic, moderate lipophilicity
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile 4-Chlorobenzyloxy C₁₄H₉ClFNO 261.68 Electron-withdrawing Cl, smaller size
2-Fluoro-6-(trifluoromethyl)benzonitrile Trifluoromethyl C₈H₃F₄N 189.11 Strong electron-withdrawing CF₃ group
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile 4-Methylthiophenoxy C₁₄H₁₀FNOS 259.30 Sulfur-containing, moderate polarity

Key Observations:

  • Iodine vs. Methyl/Chloro: The iodine substituent increases molecular weight and steric hindrance compared to methyl or chloro analogs.
  • Electron-Withdrawing Effects: The trifluoromethyl group (CF₃) in 2-Fluoro-6-(trifluoromethyl)benzonitrile creates a stronger electron-deficient aromatic system compared to the iodine-substituted compound, making it more reactive in charge-transfer applications (e.g., OLEDs) .

Physicochemical Properties

  • Lipophilicity: The 4-methylbenzyloxy analog (logP ~2.5 estimated) is more lipophilic than the iodine derivative (logP ~3.0) due to iodine’s polarizability .
  • Solubility: Iodinated compounds generally exhibit lower aqueous solubility than chloro or methyl analogs, requiring organic solvents like DMF or DMSO for dissolution .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Yield with Pd Catalyst (%) Reference
This compound 85–90
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile 60–65
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile <10

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